Hexobarbital-D3
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Overview
Description
Hexobarbital-D3 is a deuterated form of hexobarbital, a barbiturate derivative known for its hypnotic and sedative effects. Hexobarbital was widely used in the mid-20th century as an anesthetic for surgeries and as a short-acting hypnotic for general use. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of hexobarbital due to the presence of deuterium atoms, which can provide more detailed insights through mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexobarbital can be synthesized by reacting cyclohex-1-enyl 2-cyanopropanoate with guanidine and sodium methylate. This reaction forms a hexobarbital sodium intermediate, which can then be methylated with dimethyl sulfate to yield hexobarbital . The deuterated form, Hexobarbital-D3, is synthesized similarly, but with deuterated reagents to incorporate deuterium atoms into the final product.
Industrial Production Methods
Industrial production of hexobarbital involves large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards. The deuterated version, this compound, follows a similar production pathway but requires specialized deuterated reagents, which can be more costly and require careful handling to prevent contamination with non-deuterated compounds .
Chemical Reactions Analysis
Types of Reactions
Hexobarbital-D3 undergoes various chemical reactions, including:
Oxidation: Hexobarbital can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert hexobarbital to its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the barbiturate ring, leading to different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include hydroxylated metabolites, alcohol derivatives, and various substituted barbiturates, depending on the specific reagents and conditions used .
Scientific Research Applications
Hexobarbital-D3 is used extensively in scientific research due to its deuterium labeling, which allows for more precise tracking in metabolic studies. Some key applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of hexobarbital in biological systems.
Toxicology: Investigating the toxic effects and metabolic pathways of hexobarbital.
Neuroscience: Exploring the effects of hexobarbital on the central nervous system and its potential therapeutic uses.
Analytical Chemistry: Using this compound as an internal standard in mass spectrometry to improve the accuracy of quantitative analyses
Mechanism of Action
Hexobarbital-D3 exerts its effects by binding to a distinct site on the gamma-aminobutyric acid (GABA) receptor, specifically the GABA-A receptor. This binding increases the duration for which the chloride ion channel remains open, enhancing the inhibitory effect of GABA in the central nervous system. This results in sedative and hypnotic effects, making hexobarbital effective as an anesthetic and sedative .
Comparison with Similar Compounds
Similar Compounds
Thiopental: Another barbiturate used as an anesthetic but with a faster onset and shorter duration of action.
Phenobarbital: A longer-acting barbiturate used primarily as an anticonvulsant.
Pentobarbital: Used for its sedative and hypnotic properties, similar to hexobarbital.
Uniqueness
Hexobarbital-D3 is unique due to its deuterium labeling, which provides advantages in research applications, particularly in mass spectrometry. The deuterium atoms make it easier to distinguish this compound from other compounds and its non-deuterated counterpart, allowing for more accurate studies of its pharmacokinetics and metabolism .
Properties
Molecular Formula |
C12H16N2O3 |
---|---|
Molecular Weight |
239.29 g/mol |
IUPAC Name |
5-(cyclohexen-1-yl)-1-methyl-5-(trideuteriomethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H16N2O3/c1-12(8-6-4-3-5-7-8)9(15)13-11(17)14(2)10(12)16/h6H,3-5,7H2,1-2H3,(H,13,15,17)/i1D3 |
InChI Key |
UYXAWHWODHRRMR-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1(C(=O)NC(=O)N(C1=O)C)C2=CCCCC2 |
Canonical SMILES |
CC1(C(=O)NC(=O)N(C1=O)C)C2=CCCCC2 |
Origin of Product |
United States |
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